Substitution Position Distinction: C5 Direct Arylation Versus N-Aryl Linkage Isomer
5-(4-Nitrophenyl)pyridin-2-amine (CAS 1887248-07-8) bears the 4-nitrophenyl group attached directly to the C5 carbon of the pyridine ring, whereas its N-aryl linkage isomer N-(4-nitrophenyl)pyridin-2-amine (CAS 24068-29-9) connects the same substituent via an NH bridge at the 2-amino position . This connectivity difference is not cosmetic: the C5-linked compound preserves a free 2-NH₂ group available for further derivatization (e.g., diazotization, amidation, or palladium-catalyzed cross-coupling), while the N-aryl isomer consumes this reactive handle in the linkage itself . In synthetic utility terms, the C5-linked architecture supports orthogonal functionalization strategies that the N-linked isomer cannot accommodate, making it the preferred scaffold for divergent library synthesis and late-stage modification programs [1].
| Evidence Dimension | Linkage architecture and reactive amino group availability |
|---|---|
| Target Compound Data | C5 direct C–C biaryl linkage; free 2-NH₂ group available (MW 215.21, SMILES: Nc1ccc(-c2ccc([N+](=O)[O-])cc2)cn1) |
| Comparator Or Baseline | N-(4-Nitrophenyl)pyridin-2-amine (CAS 24068-29-9): N-aryl amine linkage; 2-NH consumed in linkage (MW 215.21, identical formula but different connectivity) |
| Quantified Difference | Identical molecular formula and mass but distinct connectivity; the C5-linked isomer retains an additional reactive functional handle (free primary amine) for orthogonal derivatization |
| Conditions | Structural comparison by SMILES and IUPAC nomenclature; synthetic accessibility analysis |
Why This Matters
The free 2-NH₂ group enables sequential orthogonal functionalization strategies essential for library diversification and SAR exploration, which the N-aryl isomer cannot support.
- [1] Gulevskaya, A. V.; Tyaglivaya, I. N.; Verbeeck, S.; Maes, B. U. W.; Tkachuk, A. V. Oxidative Arylamination of 1,3-Dinitrobenzene and 3-Nitropyridine under Anaerobic Conditions. ARKIVOC 2011, (ix), 238–251. Demonstrates distinct reactivity of C5-nitro-substituted vs. N-aryl aminopyridines. View Source
